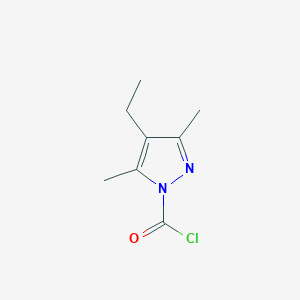

4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a five-membered ring structure with two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5. The presence of an ethyl group at position 4, and methyl groups at positions 3 and 5, along with a carbonyl chloride group at position 1, makes it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by chlorination using thionyl chloride to introduce the carbonyl chloride group .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form pyrazolines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions with a base such as triethylamine.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

Amides, Esters, and Thioesters: Formed from substitution reactions with nucleophiles.

Pyrazole N-oxides and Pyrazolines: Formed from oxidation and reduction reactions, respectively.

Scientific Research Applications

4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . The pyrazole ring can also interact with various biological pathways, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: A similar compound with a carboxylic acid ester group instead of a carbonyl chloride group.

4-Ethyl-3,5-dimethyl-1H-pyrazole: Lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.

Uniqueness

4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions . This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Biological Activity

4-Ethyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride (CAS No. 67514-67-4) is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various therapeutic potentials, particularly in antimicrobial and anticancer applications.

- Molecular Formula : C8H11ClN2O

- Molecular Weight : 188.64 g/mol

- Structure : The compound features a pyrazole ring substituted with ethyl and dimethyl groups, along with a carbonyl chloride functional group.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with appropriate chlorinating agents. The detailed synthetic pathway includes:

- Formation of Pyrazole Ring : Starting from readily available precursors such as ethyl acetoacetate and hydrazine derivatives.

- Chlorination : Utilizing thionyl chloride or similar reagents to introduce the carbonyl chloride functionality.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective |

| Escherichia coli | 64 µg/mL | Moderate |

| Pseudomonas aeruginosa | 128 µg/mL | Limited |

The presence of electron-withdrawing groups like chlorine enhances the antibacterial activity of similar compounds by increasing their lipophilicity and interaction with bacterial membranes .

Anticancer Activity

The pyrazole scaffold is recognized for its potential in anticancer therapy. Compounds derived from pyrazoles have been reported to exhibit significant antiproliferative effects on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15 | High |

| HepG2 (Liver Cancer) | 20 | Moderate |

| A549 (Lung Cancer) | 25 | Moderate |

Mechanistically, these compounds may induce apoptosis through the modulation of signaling pathways such as PI3K/Akt and MAPK .

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Mechanism : Similar compounds have been shown to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.

- Anticancer Mechanism : Pyrazole derivatives may inhibit tubulin polymerization or interfere with DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Study on Anticancer Efficacy :

- Antimicrobial Testing :

Properties

Molecular Formula |

C8H11ClN2O |

|---|---|

Molecular Weight |

186.64 g/mol |

IUPAC Name |

4-ethyl-3,5-dimethylpyrazole-1-carbonyl chloride |

InChI |

InChI=1S/C8H11ClN2O/c1-4-7-5(2)10-11(6(7)3)8(9)12/h4H2,1-3H3 |

InChI Key |

GZUQJIPASOUTJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C)C(=O)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.